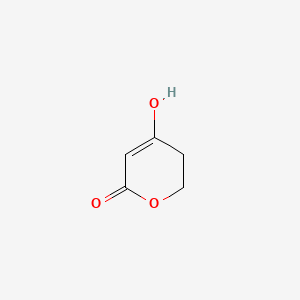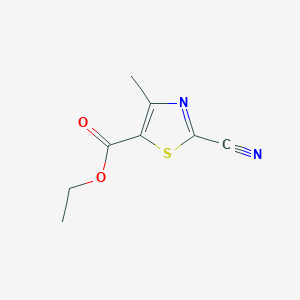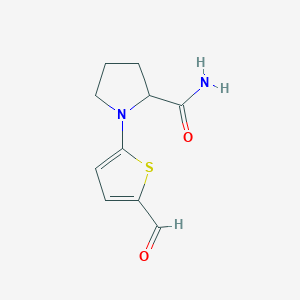
H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys(Dnp)(Dnp)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys(Dnp)(Dnp)-OH is a synthetic peptide. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide is characterized by its unique sequence and the presence of specific functional groups, such as the Dnp (dinitrophenyl) group, which can influence its chemical properties and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys(Dnp)(Dnp)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this peptide would follow similar principles but on a larger scale. Automation and optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, are crucial for efficient production. High-performance liquid chromatography (HPLC) is often used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys(Dnp)(Dnp)-OH: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the amino acid side chains.
Reduction: Reduction reactions can target the dinitrophenyl groups.
Substitution: Nucleophilic substitution reactions can occur at reactive sites within the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reducing agents such as sodium borohydride or dithiothreitol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfonic acids, while reduction could remove the dinitrophenyl groups, altering the peptide’s properties.
Wissenschaftliche Forschungsanwendungen
H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys(Dnp)(Dnp)-OH: has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its interactions with enzymes and receptors, providing insights into protein-peptide interactions.
Medicine: Potential therapeutic applications due to its unique sequence and functional groups, which may influence biological activity.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys(Dnp)(Dnp)-OH depends on its interaction with specific molecular targets. The dinitrophenyl groups can interact with proteins, altering their function. The peptide sequence itself can bind to enzymes or receptors, modulating their activity. These interactions can influence various biological pathways, making the peptide a valuable tool in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys-OH: Similar sequence but lacks the dinitrophenyl groups.
H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys(Dnp)-OH: Contains only one dinitrophenyl group.
H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys(Dnp)(Dnp)-NH2: Similar structure but with an amide group at the C-terminus.
Uniqueness
The presence of two dinitrophenyl groups in H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys(Dnp)(Dnp)-OH makes it unique compared to other peptides. These groups can significantly influence the peptide’s chemical reactivity and biological interactions, providing distinct properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C41H61N13O12 |
|---|---|
Molekulargewicht |
928.0 g/mol |
IUPAC-Name |
2-[2-[[2-[[2-[[2-[[2-[(2-aminobenzoyl)amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-6-(2,4-dinitroanilino)hexanoic acid |
InChI |
InChI=1S/C41H61N13O12/c1-6-23(4)34(51-32(55)21-47-36(57)26-12-7-8-13-27(26)42)39(60)52-33(22(2)3)38(59)49-29(15-11-19-46-41(43)44)37(58)48-24(5)35(56)50-30(40(61)62)14-9-10-18-45-28-17-16-25(53(63)64)20-31(28)54(65)66/h7-8,12-13,16-17,20,22-24,29-30,33-34,45H,6,9-11,14-15,18-19,21,42H2,1-5H3,(H,47,57)(H,48,58)(H,49,59)(H,50,56)(H,51,55)(H,52,60)(H,61,62)(H4,43,44,46) |
InChI-Schlüssel |
SVDPRCWUGMJJJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid](/img/structure/B12103279.png)

![2-Propenoic acid, 2-methyl-, 2-[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-6-YL)oxy]ethyl ester](/img/structure/B12103285.png)
![Nonanoic acid, 9-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B12103286.png)

![3-[[2-[[2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid](/img/structure/B12103291.png)
![5,5'-bis(3,5-diphenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B12103292.png)
![Benzyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoate](/img/structure/B12103300.png)
![1,3-Bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione;[4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12103303.png)

![1-[4-Amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12103314.png)

